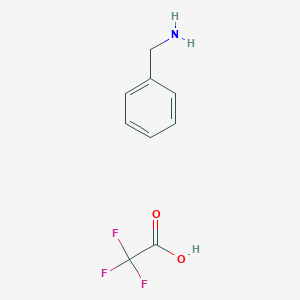

Benzenemethanamine, trifluoroacetate

Description

Properties

CAS No. |

90284-71-2 |

|---|---|

Molecular Formula |

C9H10F3NO2 |

Molecular Weight |

221.18 g/mol |

IUPAC Name |

phenylmethanamine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H9N.C2HF3O2/c8-6-7-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-5H,6,8H2;(H,6,7) |

InChI Key |

RYUQZMGIWVNPPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzenemethanamine, Trifluoroacetate and Its Advanced Derivatives

Optimized Synthetic Routes for Benzenemethanamine, Trifluoroacetate (B77799) Salt Formation

Benzenemethanamine, trifluoroacetate, the salt formed between the organic base benzenemethanamine (benzylamine) and trifluoroacetic acid (TFA), is a compound whose formation is governed by straightforward acid-base chemistry. The amine group of benzylamine (B48309) is protonated by the strongly acidic TFA. This salt formation is often a consequence of using TFA in synthetic protocols, such as for the cleavage of protecting groups in peptide synthesis, where its presence can lead to the formation of TFA salts with free amine moieties. sb-peptide.comomizzur.com The optimization of its direct synthesis and isolation focuses on controlling the precipitation and crystallization to achieve high purity and yield.

The selection of a solvent is a critical parameter in the crystallization of any organic salt, including this compound. The solvent influences solubility, supersaturation, nucleation kinetics, and ultimately, the crystal habit and purity of the final product. nih.gov The crystal morphology is determined by both the internal crystal lattice structure and external growth conditions, where the solvent plays a major role. mdpi.comresearchgate.net

The interaction between the solvent and the solute (the salt) at the crystal-solution interface affects the interfacial energies, which in turn modifies the growth dynamics of different crystal faces. mdpi.com Protic solvents, capable of acting as hydrogen bond donors and acceptors, can form strong interactions with the trifluoroacetate anion and the benzylammonium cation, influencing solubility. nih.gov In contrast, nonpolar or aprotic solvents may offer lower solubility, which can be advantageous for inducing precipitation. By systematically varying the solvent system, one can control the rate of crystallization; rapid precipitation from a non-solvent generally yields amorphous or microcrystalline solids, whereas slow cooling or solvent evaporation from a carefully selected solvent system promotes the growth of larger, more ordered crystals.

The effect of the solvent on crystallization can be predicted and understood through theoretical models that consider factors like attachment energy (AE) and the binding energies between molecules. researchgate.net These models help in forecasting how different solvents will influence crystal habits, for instance, whether they will be needle-shaped or plate-shaped. mdpi.com

Table 1: Influence of Solvent Properties on the Crystallization of Amine Trifluoroacetate Salts

This table presents illustrative data based on established crystallization principles, demonstrating how solvent choice can impact yield and crystal morphology.

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor/Acceptor | Expected Solubility | Typical Outcome |

| Water | 80.1 | Both | High | High solubility may require anti-solvent addition for precipitation. |

| Methanol (B129727) | 32.7 | Both | High | Good for growing large crystals via slow evaporation. nih.gov |

| Acetonitrile (B52724) | 37.5 | Acceptor | Moderate | Can yield well-defined crystals; often used in kinetic studies. acs.orgacs.org |

| Dichloromethane (B109758) | 8.9 | Neither | Low-Moderate | Often used for reaction workups leading to precipitation. |

| Diethyl Ether | 4.3 | Acceptor | Very Low | Commonly used as an anti-solvent to induce rapid precipitation. |

| Toluene | 2.4 | Neither | Very Low | Effective for precipitating polar salts from reaction mixtures. |

Achieving high purity for this compound, particularly when it is a byproduct of another reaction, often requires specific purification strategies. Since the trifluoroacetate anion is strongly bound to the protonated amine, its removal or exchange is a common method for purification. sb-peptide.com

One effective technique is ion-exchange chromatography . Resins such as Diaion HP-20 can be used to capture the trifluoroacetate salt, which can then be washed and eluted with a different acid (e.g., hydrochloric acid or acetic acid) to furnish the amine salt of a different counterion. nih.govrsc.org Alternatively, the free amine can be obtained by using a basic eluent. nih.gov For polar, water-soluble amine salts, specialized reverse-phase solid-phase extraction columns (e.g., C18) can be used. By washing the column with a volatile base like triethylamine (B128534), the TFA can be displaced, allowing for the recovery of the free amine after elution and evaporation. researchgate.net

Liquid-liquid extraction provides a straightforward and scalable method for purification. The crude TFA salt can be dissolved in an organic solvent (e.g., ether or dichloromethane) and washed with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH). echemi.comresearchgate.net This deprotonates the benzylammonium cation, forming the free benzylamine which remains in the organic layer, while the trifluoroacetic acid is converted to its sodium salt and extracted into the aqueous layer. Subsequent evaporation of the organic solvent yields the purified free amine.

For large-scale production, these methodologies are adapted for efficiency and safety. Batch crystallization with controlled cooling rates and anti-solvent addition is a primary industrial method. The choice of scalable purification, such as extraction over chromatography, is dictated by factors like cost, throughput, and the required final purity.

Derivatization Strategies for this compound

The benzenemethanamine moiety is a versatile building block for the synthesis of more complex molecules. Its derivatization can be achieved by targeting three distinct reactive sites: the primary amine, the aromatic ring, and the benzylic position.

The primary amine of benzenemethanamine is a potent nucleophile, readily participating in acylation reactions to form amides. This transformation can be accomplished through several established methodologies.

One of the most direct methods is the reaction with a carboxylic acid , often facilitated by a coupling agent or high temperatures. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have been shown to be effective catalysts for the direct amidation of carboxylic acids with primary amines like benzylamine, proceeding in good yield. acs.org Thermal condensation, where the amine and carboxylic acid are heated together, often in a high-boiling solvent like xylene, can also drive the reaction forward by removing water, although this sometimes requires catalysts like zirconium tetrachloride to achieve good conversion. rsc.org

A more common and milder approach involves the use of activated carboxylic acid derivatives . Acyl chlorides or anhydrides react rapidly and often exothermically with benzylamine to produce the corresponding amide. For instance, reacting benzylamine with trifluoroacetic anhydride (B1165640) is a method for producing the N-benzyltrifluoroacetamide. echemi.com Similarly, primary and secondary amines can be reacted with trifluoroacetic acid in the presence of trichloromethylchloroformate and triethylamine to form trifluoroacetylated derivatives under mild conditions. google.com

Finally, a wide array of peptide coupling reagents can be employed to facilitate amide bond formation under ambient conditions, which is particularly useful for sensitive substrates.

Table 2: Comparison of Selected Amide Formation Methodologies

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Thermal Condensation | Carboxylic Acid | High temperature (e.g., reflux in xylene) | Simple, no coupling agent needed | Harsh conditions, may require catalyst rsc.org |

| Borate Catalysis | Carboxylic Acid, B(OCH₂CF₃)₃ | 80 °C | Good yields for various amines and acids acs.org | Requires stoichiometric borate reagent |

| Acyl Halide/Anhydride | Acyl Chloride or Anhydride | Often at room temperature or 0 °C | Fast, high-yielding reaction | Generates acidic byproduct (e.g., HCl) |

| Activated Acylation | Trifluoroacetic Acid, Trichloromethylchloroformate, Triethylamine | 0 °C to room temperature | Mild conditions, protects amine group google.com | Requires specific activating agents |

The aromatic ring of benzenemethanamine can be functionalized through various C–H activation and electrophilic substitution reactions. The directing effect of the substituent group is a key consideration. The free aminomethyl group (-CH₂NH₂) is activating and ortho-, para-directing, while the protonated benzylammonium group (-CH₂NH₃⁺) is deactivating and meta-directing.

Modern synthetic methods have enabled highly regioselective C–H functionalization. For example, palladium-catalyzed reactions using specific ligands can achieve meta-C–H functionalization of N-protected benzylamines. nih.govnih.gov Using a transient mediator strategy with 2-pyridone ligands, arylation, amination, and chlorination of the meta position of the aromatic ring can be realized. nih.govnih.gov Similarly, ortho-C–H halogenation (chlorination and bromination) of unprotected benzylamines can be achieved using palladium catalysis, demonstrating the utility of the native amine group to direct the reaction. thieme-connect.com

Traditional electrophilic aromatic substitution reactions are also applicable. Friedel-Crafts alkylation of arenes with benzyl (B1604629) alcohols can be promoted by trifluoroacetic acid itself, which acts as both a solvent and a catalyst capable of generating the benzylic carbocation for electrophilic attack. biomedres.usbiomedres.us This highlights a potential pathway for further benzylation of the aromatic ring system.

The benzylic carbon in benzenemethanamine derivatives is susceptible to nucleophilic attack, particularly if the amine is first converted into a good leaving group. However, a more common strategy involves nucleophilic substitution reactions on substrates like benzyl halides with amine nucleophiles, which follows a related principle.

Kinetic studies of the reactions between substituted benzylamines and benzyl bromide in methanol indicate that the reaction proceeds via a second-order path consistent with an Sₙ2-type mechanism . researchgate.net In this mechanism, the amine acts as the nucleophile attacking the electrophilic benzylic carbon of the benzyl bromide. The reaction rate is sensitive to electronic effects; electron-donating groups on the benzylamine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net Similar Sₙ2 kinetics have been observed for the reactions of benzylamines with aryl benzenesulfonates and other substrates, where the benzylamine serves as the nucleophile. acs.orgrsc.org This reactivity provides a pathway to synthesize N,N-dibenzylamines and other N-alkylated or N-arylated derivatives. researchgate.net

Stereoselective Synthesis of Chiral Benzenemethanamine Derivatives

The synthesis of enantiomerically pure chiral amines, including benzenemethanamine derivatives, is of paramount importance in pharmaceutical and materials science. nih.gov Methodologies to achieve this can be broadly categorized into asymmetric catalysis, diastereoselective approaches often employing chiral auxiliaries, and the separation of racemic mixtures through resolution techniques.

Asymmetric Catalysis in the Preparation of Chiral Amines

Asymmetric catalysis offers a direct and atom-economical route to chiral amines by converting prochiral substrates into enantiomerically enriched products using a substoichiometric amount of a chiral catalyst. The most prevalent methods for preparing chiral benzenemethanamines involve the asymmetric hydrogenation of prochiral imines or enamines and catalytic C-C bond-forming reactions.

Transition metal catalysis is a cornerstone of this approach. For instance, nickel hydride (NiH) catalysis, utilizing a chiral bis-imidazoline ligand, has been effectively used for the asymmetric hydroarylation of N-acyl enamines to produce a wide array of enantioenriched benzylamines under mild conditions. nih.govresearchgate.net This method demonstrates high functional group tolerance and enantioselectivity. nih.gov Similarly, palladium complexes with chiral bisphosphine ligands, such as (S)-SegPhos, have shown high efficacy in the asymmetric hydrogenation of N-diphenylphosphinyl ketimines, achieving enantiomeric excesses (ee) ranging from 87% to 99%. dicp.ac.cn Copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines also provide an efficient route to chiral secondary benzylamines with excellent yields and enantioselectivities, often up to 99% ee. nih.gov

Organocatalysis, which avoids the use of metals, has also emerged as a powerful tool. Chiral phosphoric acids, for example, can catalyze the allylation of acylimines with high enantioselectivity. nih.gov Another notable organocatalytic method is the Hosomi–Sakurai reaction of imines, where a chiral disulfonimide catalyst promotes the three-component coupling of allyltrimethylsilane (B147118) with in-situ-formed N-Fmoc-imines to yield protected homoallylic amines. beilstein-journals.org

Table 1: Examples of Asymmetric Catalysis for Chiral Benzylamine Derivative Synthesis

| Catalyst System | Substrate Type | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| NiH / Chiral Bis-imidazoline | N-Acyl Enamine | Hydroarylation | High | nih.gov |

| Pd(CF3CO2)2 / (S)-SegPhos | N-Diphenylphosphinyl Ketimine | Hydrogenation | 87-99% | dicp.ac.cn |

| Cu(OTf)2 / Chiral Bis(oxazoline) | N-Sulfonyl Aldimine | Aza-Friedel–Crafts | up to 99% | nih.gov |

| Chiral 3,3'-Diaryl-BINOL | N-Acylimine | Allylation | 90-99% | nih.gov |

Diastereoselective Approaches to Substituted Benzenemethanamines

Diastereoselective methods are instrumental in synthesizing substituted benzenemethanamines that contain multiple stereocenters. These approaches typically involve the use of a chiral auxiliary—a stereogenic group temporarily incorporated into one of the reactants to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

A widely used strategy is the diastereoselective addition of nucleophiles to imines bearing a chiral auxiliary on the nitrogen atom. For example, imines derived from the readily available (S)-1-phenylethanamine undergo diastereoselective addition of allylmetal compounds. The stereochemical outcome can be influenced by the choice of the metal, with allyl-9-borabicyclo[3.3.1]nonane (allyl-BBN) and diallyl cuprate (B13416276) often providing high diastereomeric excess (de). rsc.org Ellman's N-tert-butanesulfinyl chiral auxiliary is another highly effective tool for directing the stereoselective addition of various organometallic reagents to imines, leading to a broad range of chiral amines. osi.lvnih.gov

The choice of solvent can also play a crucial role in controlling diastereoselectivity. In the addition of propargylmagnesium bromide to certain fluorinated aromatic sulfinyl imines, a complete reversal of diastereoselectivity can be achieved by switching from a coordinating solvent like tetrahydrofuran (B95107) (THF) to a noncoordinating one like dichloromethane (DCM). nih.gov Chiral auxiliaries such as pseudoephedrine can also be employed to direct the alkylation of amide enolates, which can then be converted to chiral amines. nih.gov

Table 2: Chiral Auxiliaries in Diastereoselective Synthesis of Benzenemethanamine Derivatives

| Chiral Auxiliary | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| (S)-1-Phenylethanamine | Nucleophilic addition to imines | Directs facial selectivity of nucleophilic attack. | rsc.org |

| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Nucleophilic addition to sulfinyl imines | Highly effective for a wide range of nucleophiles and substrates. | osi.lv |

| Pseudoephedrine / Pseudoephenamine | Alkylation of amides | Forms crystalline derivatives, facilitating purification. | nih.gov |

Resolution Techniques for Enantiomeric Separation of Benzenemethanamine Precursors

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While asymmetric synthesis aims to create a single enantiomer selectively, resolution separates a pre-existing 50:50 mixture. libretexts.org

Classical Resolution involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. stereoelectronics.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pbworks.com For racemic benzenemethanamine or its close analogue, α-methylbenzylamine, natural (+)-tartaric acid is a common and effective resolving agent. The two diastereomeric salts, (R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate, exhibit different solubilities in solvents like methanol, allowing one to crystallize preferentially. pbworks.comwpmucdn.com After separation, the pure enantiomer of the amine is recovered by treatment with a base.

Kinetic Resolution occurs when one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org Enzymatic kinetic resolution is a powerful variant, where enzymes like lipases selectively acylate one enantiomer of a racemic amine. google.commdpi.com For example, the lipase (B570770) from Candida antarctica (Novozym 435) has been used in dynamic kinetic resolution processes for primary benzylamines. researchgate.net A non-enzymatic approach involves the palladium(II)-catalyzed enantioselective C-H cross-coupling of benzylamines using a chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligand. This method provides both the unreacted, enantioenriched benzylamine and a chiral ortho-arylated benzylamine product.

Table 3: Comparison of Resolution Techniques for Benzenemethanamine Precursors

| Technique | Principle | Typical Reagent/Catalyst | Advantage | Limitation | Reference |

|---|---|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts | (+)-Tartaric Acid | Scalable and robust | Theoretical max yield is 50% for one enantiomer | pbworks.com |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer | Lipase (e.g., Novozym 435) | High enantioselectivity | Requires screening of enzymes and conditions | researchgate.net |

| Palladium-Catalyzed Kinetic Resolution | Catalyst-controlled selective C-H activation | Pd(II) / Chiral MPAHA Ligand | Generates a second, valuable chiral product | Catalyst complexity and cost |

Mechanistic Investigations and Reaction Pathways Involving Benzenemethanamine, Trifluoroacetate

Role of the Trifluoroacetate (B77799) Anion as a Leaving Group and Counterion in Reaction Mechanisms

The trifluoroacetate anion (CF₃COO⁻) is the conjugate base of trifluoroacetic acid (TFA), a very strong acid with a pKa of approximately 0.23. wikipedia.org This inherent stability, derived from the powerful electron-withdrawing effect of the trifluoromethyl group, makes the trifluoroacetate anion an excellent leaving group in nucleophilic substitution and elimination reactions. The negative charge is effectively delocalized across the carboxylate group and further stabilized by the inductive effect of the fluorine atoms. wikipedia.org

In the context of benzenemethanamine, trifluoroacetate, the anion primarily functions as a counterion to the benzylammonium cation. However, its properties significantly influence reaction equilibria and mechanisms. In solution, the salt exists as an ion pair, and the nature of this association can affect the reactivity of the cation.

As a counterion, trifluoroacetate is considered weakly coordinating. wikipedia.org This property is crucial in reactions where the benzylammonium cation is intended to act as a proton source or as a precursor to other reactive species. The weak coordination minimizes interference with the desired reaction pathway. However, the trifluoroacetate ion is not merely a spectator. In certain reactions, particularly under anhydrous conditions, it can compete with other nucleophiles. nih.gov For instance, in glycosylation reactions catalyzed by gold complexes with triflate counterions, the triflate was observed to act as a nucleophile, forming an intermediate glycosyl triflate. nih.gov A similar nucleophilic role, though less pronounced, could be envisaged for trifluoroacetate under specific electrophilic conditions.

The exchange of the trifluoroacetate counter-ion is often a necessary step in peptide synthesis and characterization, as it can interfere with analytical techniques like infrared spectroscopy. nih.gov This highlights its tight binding to cationic species, a factor that can influence the kinetics of reactions involving the corresponding cation.

Table 1: Comparison of Trifluoroacetate with Other Common Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| Trifluoroacetate (CF₃COO⁻) | Trifluoroacetic Acid (CF₃COOH) | ~0.23 | Excellent |

| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~-12 | Excellent |

| Tosylate (CH₃C₆H₄SO₃⁻) | p-Toluenesulfonic Acid | ~-2.8 | Excellent |

| Iodide (I⁻) | Hydroiodic Acid (HI) | ~-9.5 | Good |

| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~-9 | Good |

Proton Transfer Dynamics and Acidity Effects in Reaction Kinetics

Proton transfer is a fundamental process in reactions involving this compound. The compound is the salt of a weak base (benzenemethanamine) and a strong acid (trifluoroacetic acid). In solution, an equilibrium exists between the protonated benzylammonium cation and the neutral amine. The position of this equilibrium is highly dependent on the solvent.

The kinetics of reactions catalyzed by trifluoroacetic acid are often dictated by the rate of proton transfer. Studies on excited-state intramolecular proton transfer (ESIPT) in various molecules show that the dynamics of proton motion can be extremely fast, occurring on femtosecond to picosecond timescales. mdpi.comresearchgate.net In reactions involving this compound, the benzylammonium cation can serve as a proton donor. The rate of this donation will be influenced by the solvent's polarity and its ability to stabilize the resulting species. univer.kharkov.ua

The high acidity of the protonated amine (benzylammonium) is a direct consequence of being paired with the trifluoroacetate anion. This acidity can be harnessed to catalyze a variety of reactions, such as rearrangements and condensations. researchgate.net The trifluoroacetate anion, being a weak base, will not significantly hinder the proton-donating ability of the cation.

Computational studies on double proton transfer reactions in systems like pyrazole-trifluoroacetic acid clusters have revealed complex potential energy surfaces, sometimes with flat-like transition state regions, indicating that the proton transfer process can be intricate and highly dependent on the molecular environment. dntb.gov.ua These findings suggest that the dynamics of proton transfer from the benzylammonium cation, facilitated by the trifluoroacetate counterion, are likely complex and sensitive to subtle changes in the reaction conditions.

Exploration of Radical Pathways and Single-Electron Transfer Processes

While ionic pathways are common for amine salts, the potential for radical and single-electron transfer (SET) processes involving this compound should not be overlooked. The trifluoroacetate moiety, particularly when part of trifluoroacetic anhydride (B1165640) (TFAA), can be a precursor to the trifluoromethyl (•CF₃) radical under photoredox catalysis conditions. nih.govresearchgate.net This process involves the decarboxylation of a trifluoroacetate radical anion, generated via a SET event. nih.gov Although this compound itself is not a direct source of •CF₃, its trifluoroacetate anion could potentially engage in such pathways if a suitable electron donor and energy source are present.

Single-electron transfer from a Lewis base, such as an amine, to a Lewis acid can generate a radical ion pair. nih.gov For instance, SET between N,N-dialkylanilines and tris(pentafluorophenyl)borane (B72294) initiates the formation of α-aminoalkyl radicals. nih.gov It is conceivable that under certain oxidative conditions, the benzenemethanamine moiety could undergo a SET to generate a benzylaminyl radical cation. The subsequent fate of this radical intermediate would depend on the specific reaction conditions.

The generation of radicals can also be initiated by the transfer of a single electron to an electrophile. libretexts.org For example, sodium metal can transfer an electron to benzophenone (B1666685) to form a ketyl radical anion. libretexts.org While less common for amine salts, the possibility of SET pathways, especially in the presence of redox-active catalysts or reagents, remains an area for mechanistic exploration.

Table 2: Potential Radical Species from this compound Components

| Precursor | Activation Method | Radical Species | Potential Subsequent Reaction |

|---|---|---|---|

| Trifluoroacetate | Photoredox Catalysis (with TFAA) | Trifluoromethyl Radical (•CF₃) | Radical trifluoromethylation |

Studies on Rearrangement Reactions Involving Benzenemethanamine Scaffolds

The benzenemethanamine, or benzylamine (B48309), scaffold is susceptible to various molecular rearrangements, often catalyzed by acids. Trifluoroacetic acid is a common catalyst for many acid-catalyzed rearrangements due to its strength and volatility, which simplifies workup. researchgate.net

One relevant class of reactions is the Newman-Kwart rearrangement, which involves the intramolecular migration of a carbamoyl (B1232498) group. kiku.dk While the classic example involves O- to S-aryl migration, analogous rearrangements have been studied for benzylic systems. These reactions often proceed through a tight ion pair intermediate, consisting of a benzylic carbocation and a counteranion. kiku.dk The stability of the benzylic carbocation, which can be influenced by substituents on the aromatic ring, is key to the reaction's success.

Other named rearrangements that can involve amine-containing structures or are acid-catalyzed include the Beckmann rearrangement of oximes to amides and the Hofmann rearrangement. thermofisher.commasterorganicchemistry.com In the Beckmann rearrangement, an acid catalyst is used to convert the hydroxyl group of an oxime into a good leaving group, initiating the rearrangement. masterorganicchemistry.com The strong acidity provided by the benzylammonium trifluoroacetate system could facilitate such transformations in appropriate substrates.

Furthermore, benzyl (B1604629) aryl ethers can undergo a one-pot migration-formylation reaction under Duff reaction conditions using TFA, where the benzyl group migrates before formylation occurs. researchgate.net This demonstrates the ability of the benzyl group within a molecular scaffold to participate in rearrangement reactions under acidic conditions.

Computational and Experimental Elucidation of Transition States and Intermediates

Understanding the precise mechanism of a reaction requires characterizing its transient species, namely transition states and intermediates. A combination of computational chemistry and experimental techniques is employed for this purpose.

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, locating transition states, and calculating activation barriers. For proton transfer reactions, computational studies can elucidate the role of solvent molecules in stabilizing transition states and intermediates. univer.kharkov.ua For example, calculations on proton transfer in pyrazole-trifluoroacetic acid clusters have provided detailed insights into the energetics of the process. dntb.gov.ua Similar studies on reactions involving the benzenemethanamine scaffold could reveal the structure of key transition states, such as those in rearrangement or substitution reactions.

Experimentally, time-resolved spectroscopic techniques are invaluable for detecting short-lived intermediates. Femtosecond stimulated Raman spectroscopy and other time-resolved electronic spectroscopies have been used to observe the dynamics of ESIPT, identifying the transient enol and keto forms of molecules on a sub-picosecond timescale. mdpi.com For slower reactions, techniques like NMR spectroscopy can be used to monitor the progress of a reaction and, in some cases, detect stable intermediates. For example, the progress of the benzylic Newman-Kwart rearrangement can be easily followed by ¹H NMR spectroscopy. kiku.dk

The combination of these methods provides a comprehensive picture of the reaction pathway. For this compound, such studies could elucidate the structure of the solvated ion pair, the transition state for proton transfer, or the nature of intermediates in rearrangement reactions.

Solvent Effects on Reaction Mechanism and Selectivity

The choice of solvent can have a profound impact on the mechanism of a reaction and its outcome, including the rate and selectivity. For reactions involving ionic species like this compound, solvent effects are particularly pronounced.

Polar protic solvents, such as water and alcohols, can solvate both the cation and the anion through hydrogen bonding, potentially leading to solvent-separated ion pairs. This can increase the effective acidity of the benzylammonium cation. In contrast, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) solvate cations well but are less effective at solvating anions. This can influence the nucleophilicity and leaving group ability of the trifluoroacetate anion. Nonpolar solvents would favor the formation of tight ion pairs, which could alter the reactivity of both ions.

Solvent polarity has been shown to be a key factor in the dynamics of intramolecular proton transfer. univer.kharkov.ua In some systems, increasing solvent polarity can increase the rate of proton motion by stabilizing a polar transition state. univer.kharkov.ua Similarly, solvent choice is critical in controlling the chemo- and site-selectivity of transition metal-catalyzed reactions, such as nitrene transfer, where different solvents can favor C-H amination versus aziridination. researchgate.net

In radical reactions, the solvent can influence the lifetime and reactivity of radical intermediates. For the trifluoromethylation of arenes using TFAA and a photoredox catalyst, the reaction is typically performed in a polar aprotic solvent like acetonitrile. nih.govresearchgate.net The solvent's dielectric constant can affect the stability of charged intermediates and the efficiency of the catalytic cycle. Therefore, optimizing the solvent is a critical step in developing and understanding reactions involving this compound.

Table 3: Summary of Compound Names

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₁₂F₃NO₂ |

| Trifluoroacetic acid | C₂HF₃O₂ |

| Trifluoroacetic anhydride | C₄F₆O₃ |

| Benzenemethanamine (Benzylamine) | C₇H₉N |

| Benzophenone | C₁₃H₁₀O |

| Tris(pentafluorophenyl)borane | C₁₈BF₁₅ |

| Acetonitrile | C₂H₃N |

Catalytic Applications and Ligand Design with Benzenemethanamine, Trifluoroacetate

Benzenemethanamine, Trifluoroacetate (B77799) as a Proton Source in Organocatalysis

In organocatalysis, the ammonium (B1175870) salt, Benzenemethanamine, trifluoroacetate, can serve as a crucial source of protons. The compound exists in equilibrium with its constituent species: the benzylaminium cation and the trifluoroacetate anion. The acidity of the ammonium proton is modulated by the electron-withdrawing trifluoroacetate counter-ion, making it an effective Brønsted acid catalyst for various transformations.

This acidic character is particularly useful in reactions that require protonation to activate a substrate, such as in certain types of iminium and enamine catalysis. The trifluoroacetate anion, being a weak nucleophile, generally does not interfere with the desired catalytic cycle. Furthermore, the use of trifluoroacetic acid (TFA) with amines to generate such species in situ is a common strategy. Research has shown that the acidity of the carboxylic acid used is directly related to the outcome of the reaction, with more acidic conditions favoring the formation of the desired amine product over potential side products like amides. nih.gov

For instance, in reductive amination reactions, the protonated amine can facilitate the formation of an iminium ion from an aldehyde or ketone and a primary or secondary amine. The resulting iminium ion is then reduced to the final amine product. The controlled delivery of a proton from the benzenemethanaminium trifluoroacetate salt can be advantageous in these systems, preventing overly harsh acidic conditions that might lead to side reactions or catalyst degradation.

Utilization of Benzenemethanamine Derivatives in Transition-Metal Catalysis

Derivatives of benzenemethanamine are extensively used as ligands in transition-metal catalysis. acs.org The nitrogen atom of the amine serves as a potent coordinating atom for a variety of transition metals, while the benzyl (B1604629) group provides a scaffold that can be readily modified to tune the steric and electronic properties of the resulting metal complex.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the palladium center. youtube.comyoutube.com Benzenemethanamine derivatives have been incorporated into various ligand architectures for these reactions.

The N-arylation of primary amines, including derivatives of benzenemethanamine, is a key transformation in synthesizing more complex ligands and products. nih.gov For example, N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donating ability and their capacity to form robust metal complexes, can be synthesized from aniline (B41778) precursors, which are structurally related to benzenemethanamine. These ligands provide the necessary steric bulk around the metal center, which is crucial for promoting efficient catalysis.

The Buchwald-Hartwig amination, a prominent palladium-catalyzed C-N bond-forming reaction, often employs ligands derived from amines. youtube.com By systematically modifying the substituents on the aromatic ring or the nitrogen atom of a benzenemethanamine-based ligand, chemists can fine-tune the catalyst's activity and selectivity for specific substrates.

| Ligand Type | Benzenemethanamine-Derived Moiety | Application | Key Feature |

|---|---|---|---|

| Phosphine-Amine | N-aryl or N-alkyl benzenemethanamine | Suzuki, Buchwald-Hartwig | Bidentate chelation, tunable electronics |

| N-Heterocyclic Carbene (NHC) | Aniline-derived backbone (related structure) | Suzuki, Heck, Amide Coupling | Strong σ-donation, high stability |

| P,N-Ligands | Chiral benzenemethanamine backbone | Asymmetric Allylic Alkylation | Combines hard (N) and soft (P) donors nih.govresearchgate.net |

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Chiral ligands are essential for achieving high enantioselectivity in transition-metal-catalyzed asymmetric reactions. youtube.com Benzenemethanamine provides a valuable scaffold for the design of such ligands.

By introducing chirality into the benzenemethanamine structure, for example at the α-carbon (e.g., (R)- or (S)-α-methylbenzenemethanamine), a range of chiral ligands can be prepared. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov

Chiral P,N-ligands, which incorporate both a phosphine (B1218219) and a chiral amine moiety, have proven to be highly effective in a variety of asymmetric transformations, including palladium-catalyzed allylic alkylation and rhodium-catalyzed hydrogenation. nih.govresearchgate.net The benzenemethanamine unit can serve as the chiral backbone, with different phosphine groups being introduced to modulate the ligand's properties. The development of N-heterocyclic carbene (NHC) ligands with chiral backbones has also become a significant area of research, offering robust catalysts for asymmetric C-H functionalization. snnu.edu.cnresearchgate.net

Immobilization Strategies for Heterogeneous Catalysis

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Immobilizing the catalyst onto a solid support transforms it into a heterogeneous catalyst, which can be easily recovered and reused. cuni.czresearchgate.net The benzenemethanamine framework is well-suited for various immobilization strategies.

One common approach is covalent tethering. A functional group, such as a vinyl or alkoxysilane group, can be introduced into the benzenemethanamine ligand. This modified ligand can then be covalently bonded to a solid support like silica (B1680970), polystyrene, or a metal-organic framework (MOF). cuni.cz For instance, a benzenemethanamine derivative functionalized with a trialkoxysilane group can be grafted onto a silica surface through the formation of stable Si-O-Si bonds.

Non-covalent methods, such as electrostatic interactions or physisorption, can also be employed. cuni.czresearchgate.net For example, the protonated benzylaminium trifluoroacetate salt could be immobilized onto a support with anionic sites through ionic interactions. These heterogeneous catalysts offer enhanced stability and are suitable for use in continuous flow reactors, which is advantageous for industrial-scale synthesis. cuni.czrsc.org

| Strategy | Description | Support Material | Advantage |

|---|---|---|---|

| Covalent Tethering | Formation of a covalent bond between the ligand and the support. | Silica, Polystyrene, MOFs | Prevents catalyst leaching, high stability. cuni.cz |

| Electrostatic Interaction | Ionic bonding between the charged catalyst and a charged support. researchgate.net | Ion-exchange resins, functionalized silica | Simple preparation, reversible immobilization. |

| Encapsulation | Physical entrapment of the catalyst within the pores of a support. researchgate.net | Zeolites, Porous polymers | Protects the catalyst, can induce shape selectivity. |

Cooperative Catalysis Involving the Amine Moiety and Trifluoroacetate

The concept of cooperative catalysis, where multiple components of a catalyst system work in concert to promote a reaction, is a powerful tool in synthesis. In the case of this compound, both the aminium cation and the trifluoroacetate anion can play active roles.

The trifluoroacetate anion is not always an innocent bystander. In certain reactions, it can act as a catalytic activator or participate directly in the catalytic cycle. For example, in a copper-catalyzed aza-Michael addition, sodium trifluoroacetate was found to be an effective mediator, significantly enhancing the efficiency of the C-N bond formation under mild, aqueous conditions. nih.gov It is proposed that the trifluoroacetate can coordinate to the metal center, modulating its Lewis acidity and facilitating the nucleophilic attack of the amine.

This principle can be extended to systems involving benzenemethanaminium trifluoroacetate. The aminium ion could act as a Brønsted acid or a phase-transfer agent, while the trifluoroacetate anion could interact with a metal co-catalyst or help to stabilize key intermediates. This dual-functionality allows for unique reactivity and the development of novel catalytic processes where the ion pair as a whole is the active catalytic species.

Advanced Spectroscopic and Analytical Research Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Isomer Differentiation and Impurity Profiling in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of Benzenemethanamine, trifluoroacetate (B77799), allowing for unambiguous molecular formula confirmation. In complex mixtures, HRMS can differentiate the target compound from isomers and identify trace-level impurities. By providing exact mass measurements with high accuracy, it can distinguish between compounds with the same nominal mass but different elemental compositions.

For Benzenemethanamine, trifluoroacetate, the primary ions of interest would be the benzylammonium cation [C₆H₅CH₂NH₃]⁺ and the trifluoroacetate anion [CF₃COO]⁻. HRMS analysis, often coupled with tandem MS (MS/MS), involves the fragmentation of the precursor ion and analysis of the resulting product ions. This fragmentation pattern serves as a molecular fingerprint. For instance, the benzylammonium cation would be expected to fragment into characteristic ions, allowing for its definitive identification. Isomers, such as substituted aminotoluenes, would produce different fragment ions, enabling clear differentiation. nih.govresearchgate.netresearchgate.net

Impurity profiling is another critical application. Potential impurities from the synthesis, such as unreacted benzylamine (B48309) or trifluoroacetic acid, or byproducts, can be detected and identified by their unique exact masses and fragmentation patterns, even at very low concentrations. nih.gov Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be employed on triple quadrupole mass spectrometers to specifically target and quantify known impurities with high sensitivity and selectivity. wikipedia.orgnih.govresearchgate.netresearchgate.net

Table 1: Illustrative HRMS Fragmentation Data for Benzenemethanamine Cation

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Technique |

|---|---|---|---|

| 108.0813 | 107.0735 | [C₇H₇]⁺ (Tropylium ion) | MS/MS |

| 108.0813 | 91.0548 | [C₆H₅CH₂]⁺ (Benzyl cation) | MS/MS |

| 108.0813 | 77.0391 | [C₆H₅]⁺ (Phenyl cation) | MS/MS |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, conformation, and dynamics of this compound in solution.

Conformational analysis focuses on the rotational isomers (rotamers) that may exist due to rotation around single bonds, such as the C-C and C-N bonds. The relative populations of different conformers can be influenced by solvent polarity and temperature. auremn.org.brresearchgate.netnih.gov For this compound, NMR can probe the orientation of the benzyl (B1604629) group relative to the ammonium (B1175870) group. Changes in chemical shifts or coupling constants with solvent or temperature can provide insight into the conformational equilibrium.

While Benzenemethanamine itself is not chiral, if it were substituted to create a chiral center, multi-dimensional NMR techniques would be essential for stereochemical assignment. researchgate.net Even for the achiral compound, 2D NMR is vital for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity of protons within the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, providing critical information for determining the preferred conformation and stereochemistry. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in a polar solvent like DMSO-d₆)

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₂- | ¹H | ~4.0 | Singlet (broad) |

| -NH₃⁺ | ¹H | ~8.3 | Singlet (broad) |

| Aromatic C-H | ¹H | 7.3 - 7.5 | Multiplet |

| -CH₂- | ¹³C | ~42 | - |

| Aromatic C-H | ¹³C | 128 - 130 | - |

| Aromatic Quaternary C | ¹³C | ~135 | - |

| CF₃COO⁻ (C=O) | ¹³C | ~158 (quartet, J ≈ 35 Hz) | - |

| CF₃COO⁻ (CF₃) | ¹⁹F | ~ -75 | Singlet |

In situ or online NMR spectroscopy is a valuable process analytical technology (PAT) for monitoring the synthesis of this compound in real-time. uib.nobeilstein-journals.org By placing a flow cell or the reaction vessel directly in the NMR spectrometer, the consumption of reactants (e.g., benzylamine) and the formation of the product can be tracked quantitatively without the need for sampling and quenching. nih.govrsc.org This allows for the precise determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. beilstein-journals.org For instance, the appearance and growth of the characteristic ¹⁹F NMR signal of the trifluoroacetate anion can be used to monitor the progress of the acid-base reaction. rsc.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of this compound, offering precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net This technique is the gold standard for confirming the absolute structure and connectivity of a molecule. researchgate.netbondxray.orgmdpi.com

Beyond the intramolecular details, X-ray crystallography reveals the three-dimensional packing of molecules in the crystal lattice. ucl.ac.uk This is crucial for understanding the intermolecular interactions that govern the physical properties of the solid. For this compound, the primary intermolecular forces would be strong hydrogen bonds between the ammonium protons (-NH₃⁺) and the carboxylate oxygen atoms of the trifluoroacetate anion (-COO⁻). researchgate.net Additionally, π-π stacking interactions between the benzene (B151609) rings of adjacent cations may also play a role in stabilizing the crystal structure. Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 16.2 |

| β (°) | 98.5 |

| Volume (ų) | 975 |

| Z (molecules/unit cell) | 4 |

| Key Interaction | N-H···O Hydrogen Bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.govyoutube.comresearchgate.netyoutube.com The two techniques are often complementary due to different selection rules.

Key vibrational bands for this compound would include:

N-H stretching of the ammonium group (-NH₃⁺), typically appearing as a broad band in the IR spectrum around 3000-3300 cm⁻¹.

C=O stretching of the carboxylate group (-COO⁻), which is very strong in the IR spectrum, usually in the 1650-1700 cm⁻¹ region.

C-F stretching from the trifluoromethyl group (-CF₃), which gives rise to very strong absorptions in the IR spectrum, typically between 1100 and 1300 cm⁻¹. researchgate.net

Aromatic C-H and C=C stretching from the benzene ring, appearing in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. biointerfaceresearch.com

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. nih.govnih.gov The formation of N-H···O hydrogen bonds between the cation and anion causes a significant broadening and red-shifting (shift to lower frequency) of the N-H stretching band, providing direct evidence of this strong intermolecular interaction in both solid and solution states. researchgate.netdoi.org

Chromatographic Techniques (HPLC, GC) Coupled with Advanced Detection for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis. gcms.cz

High-Performance Liquid Chromatography (HPLC): This is the most likely method for purity assessment. Given the ionic nature of the compound, reversed-phase HPLC would likely be used with an acidic mobile phase or an ion-pairing agent to achieve good peak shape and retention. sielc.comsielc.comnih.gov Coupling HPLC with a UV detector (monitoring the benzene ring's absorbance) or a mass spectrometer (LC-MS) allows for the quantification of the main component and the detection of impurities. researchgate.net

Gas Chromatography (GC): Due to the low volatility of the salt, direct analysis by GC is not feasible. However, derivatization of the benzylamine component, for example, through acylation, could make it amenable to GC analysis. nih.govnih.gov This would be particularly useful for quantifying the amount of free benzylamine in a sample.

Both HPLC and GC are routinely used for reaction monitoring by taking aliquots from the reaction mixture over time. This allows for the calculation of conversion and yield, providing a practical method for process optimization in a synthesis laboratory.

Chiroptical Spectroscopy (CD, VCD) for Enantiomeric Excess Determination and Chiral Recognition Studies

Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for the stereochemical analysis of chiral molecules such as this compound. These techniques are predicated on the differential absorption of left and right circularly polarized light by a chiral molecule, providing critical information on its absolute configuration and conformational preferences in solution. While specific research on the chiroptical properties of this compound is not extensively documented in the public domain, the principles and methodologies can be thoroughly elucidated through studies on analogous chiral primary amines and related compounds.

Vibrational Circular Dichroism, in particular, is highly advantageous as it probes the chirality of a molecule through its vibrational transitions in the infrared region. wikipedia.orgnih.gov This makes VCD sensitive to the three-dimensional arrangement of atoms and functional groups, allowing for the determination of absolute configuration through comparison of experimental spectra with ab initio calculations. wikipedia.orgnih.gov The VCD spectra of enantiomers are characteristically equal in intensity but opposite in sign, forming mirror images of each other, while their standard infrared absorption spectra are identical. nih.gov This property is the foundation for the quantitative determination of enantiomeric excess.

Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (% ee) in a sample is a critical application of chiroptical spectroscopy. The intensity of a CD or VCD signal is directly proportional to the excess of one enantiomer over the other. For a mixture of enantiomers, the observed signal is a linear combination of the signals of the pure enantiomers. By constructing a calibration curve that plots the intensity of a characteristic CD or VCD band against known enantiomeric compositions, the ee of an unknown sample can be accurately determined. nih.govrsc.orgnih.gov

In instances where the intrinsic chiroptical response of a chiral amine is weak, auxiliary chiral reagents or metal complexes can be employed to amplify the CD signal. A common strategy involves the in situ formation of diastereomeric complexes that exhibit strong CD signals, often in the visible region, which are easier to measure. For example, a sensing ensemble composed of iron(II) triflate and pyridine-2,6-dicarbaldehyde has been successfully used to determine the ee of α-chiral primary amines. nih.govnih.gov The chiral amine condenses with the dialdehyde (B1249045) to form a diimine, which then coordinates with the iron(II) center to create a CD-active octahedral complex. nih.govnih.gov The ellipticity of a specific metal-to-ligand charge-transfer (MLCT) band can then be used to quantify the ee with high accuracy. nih.govacs.org

The following table illustrates the results of an ee determination for a series of α-chiral primary amines using such an iron(II)-based sensing system. The calibration curves were generated by plotting the CD signal at a specific wavelength against the known % ee of the amine.

| Chiral Amine | Wavelength (nm) | Average Absolute Error (%) |

| α-Methylbenzylamine | 600 | 1.5 |

| 1-Aminoindan | 600 | 1.2 |

| Phenylglycinol | 600 | 1.8 |

| Leucinol | 600 | 2.1 |

| This table is generated based on findings for analogous chiral primary amines and is intended to be illustrative for the analysis of this compound. nih.govnih.gov |

VCD spectroscopy offers a distinct advantage for ee determination, especially for molecules that lack a UV-Vis chromophore, as it relies on infrared vibrational transitions. nih.gov The technique has been demonstrated to be effective for determining the enantiomeric purity of compounds with multiple chiral centers. nih.gov By constructing a partial least squares model from the VCD and IR spectra of samples with varying enantiomeric ratios, low levels of an undesired enantiomer can be detected with high precision. nih.gov

Chiral Recognition Studies

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral species. Chiroptical spectroscopy is an invaluable tool for investigating these interactions. When a chiral host molecule, such as a receptor or a metal complex, binds to a chiral guest molecule like an enantiomer of benzenemethanamine, the resulting diastereomeric complexes will have distinct CD or VCD spectra. The differences in these spectra can provide detailed insights into the binding mode, the stability of the complexes, and the degree of enantioselectivity.

For instance, the interaction of chiral amines with a sensing ensemble can lead to the formation of diastereomeric complexes with significantly different chiroptical responses. NMR studies combined with CD spectroscopy have shown that for enantiomerically pure imine complexes with Fe(II), a specific facial isomer (Δ-fac) is preferred. acs.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to model the CD spectra and confirm that the signals arise from the coupling of electronic transitions within the chiral complex, thereby elucidating the structural basis for the observed chiral recognition. acs.org

Fluorescent probes based on chiral scaffolds, such as binaphthyl amines, are also utilized for chiral recognition. mdpi.com The binding of a chiral analyte can modulate the fluorescence and CD spectra of the probe. The enantioselective fluorescence enhancement ratio, which is a measure of the differential response of the probe to the two enantiomers, can be correlated with the enantiomeric composition of the analyte. mdpi.com

The table below summarizes the chiroptical response of a generic chiral sensing system to different enantiomers of a chiral amine, illustrating the principles of chiral recognition.

| Analyte Enantiomer | Host Molecule | Observed CD Signal (mdeg) | Inferred Interaction |

| (R)-Benzenemethanamine | Chiral Receptor A | +25.4 | Strong, favorable interaction |

| (S)-Benzenemethanamine | Chiral Receptor A | -5.2 | Weaker, less favorable interaction |

| (R)-Benzenemethanamine | Achiral Receptor B | 0 | No chiral discrimination |

| (S)-Benzenemethanamine | Achiral Receptor B | 0 | No chiral discrimination |

| This is a hypothetical data table to illustrate the principles of chiral recognition using chiroptical spectroscopy. |

Computational and Theoretical Studies of Benzenemethanamine, Trifluoroacetate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. rub.deresearchgate.netwayne.eduaps.org For benzenemethanamine, trifluoroacetate (B77799), which is an ionic pair, DFT calculations can elucidate the nature of the interaction between the benzylammonium cation and the trifluoroacetate anion.

The geometry optimization process involves finding the minimum energy structure on the potential energy surface. aps.org This provides key information about bond lengths, bond angles, and dihedral angles. For the benzenemethanamine, trifluoroacetate ion pair, particular attention is given to the hydrogen bonds formed between the ammonium (B1175870) group (-NH3+) of the cation and the carboxylate group (-COO-) of the anion. The energy landscape can be explored by systematically changing key dihedral angles to identify different stable conformers and the energy barriers between them.

Table 1: Predicted Interionic Bond Distances and Angles in this compound from DFT Calculations

| Parameter | Value |

|---|---|

| N-H···O Bond Distance (Å) | 1.8 - 2.2 |

| N-H···O Bond Angle (°) | 160 - 175 |

| C-O Bond Length (Å) (anion) | ~1.25 |

Note: The values presented in this table are typical ranges derived from DFT calculations on similar amine-carboxylate salt systems and are intended to be illustrative for this compound.

Ab initio methods, which are based on first principles without empirical parameterization, are employed to predict various spectroscopic properties. For this compound, these methods can forecast vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. This allows for the assignment of experimentally observed spectral bands to specific molecular motions, such as N-H stretching in the benzylammonium cation or C=O stretching in the trifluoroacetate anion. Similarly, ab initio calculations can predict NMR chemical shifts by computing the magnetic shielding of each nucleus, providing a powerful tool for structure elucidation.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of systems over time. rsc.orgmdpi.combiorxiv.org For this compound, MD simulations can be used to explore its conformational landscape and the influence of the surrounding environment, such as a solvent. ucl.ac.uk

In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the interatomic interactions. This allows for the observation of how the ionic pair behaves in solution, including the dynamics of the hydrogen bonds between the cation and anion and the arrangement of solvent molecules around the solute. Conformational sampling through MD can reveal the relative populations of different conformers and the pathways for interconversion between them.

Mechanistic Pathways Elucidation Through Computational Reaction Modeling

Computational reaction modeling is a valuable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its formation from benzylamine (B48309) and trifluoroacetic acid or its participation in further chemical transformations, computational methods can be used to map out the potential energy surface of the reaction. mdpi.com

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified. For example, in the proton transfer from trifluoroacetic acid to benzylamine, computational modeling can detail the role of solvent molecules in facilitating this process.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A key aspect of computational chemistry is the validation of theoretical models against experimental data. hawaii.edu The predicted spectroscopic signatures from quantum chemical calculations, such as IR and NMR spectra, can be directly compared with experimentally measured spectra.

Good agreement between the computed and experimental spectra provides confidence in the theoretical model and the structural and electronic insights it provides. Discrepancies, on the other hand, can point to limitations in the computational method or suggest that the assumed molecular structure is incorrect, prompting further investigation. For this compound, comparing the calculated vibrational frequencies of the N-H and C=O stretches with experimental IR data would be a critical validation step.

Table 2: Comparison of Predicted and Illustrative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Predicted Frequency (cm⁻¹) | Illustrative Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric) | 3350 - 3450 | 3300 - 3400 |

| N-H Stretch (symmetric) | 3250 - 3350 | 3200 - 3300 |

| C=O Stretch (asymmetric) | 1650 - 1700 | 1630 - 1680 |

Note: The predicted values are typical for DFT calculations on similar systems. Experimental values are illustrative and can vary based on the physical state (solid, solution) and solvent.

Development of Predictive Models for Catalytic Activity and Selectivity

Benzenemethanamine and its derivatives can act as organocatalysts in various chemical reactions. Trifluoroacetic acid is also a known catalyst for certain transformations. researchgate.net Computational methods can be employed to develop predictive models for the catalytic activity and selectivity of systems involving this compound.

By calculating the energy profiles of catalytic cycles for different substrates, it is possible to understand the factors that control the efficiency and selectivity of the catalyst. For instance, DFT calculations can be used to model the interaction of reactants with the benzylammonium ion and predict how these interactions influence the activation energy of the rate-determining step. These predictive models can guide the design of more efficient and selective catalysts for specific applications.

Advanced Applications in Specialized Chemical Synthesis and Materials Science Research

Benzenemethanamine, Trifluoroacetate (B77799) as a Building Block in Complex Molecule Synthesis

The benzylamine (B48309) moiety, provided by benzenemethanamine, trifluoroacetate, is a fundamental component in the synthesis of a wide array of complex nitrogen-containing molecules. The salt acts as a stable, crystalline source of benzylamine, which can be crucial for reactions requiring controlled addition or specific reaction conditions.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. ebrary.net The benzylammonium cation from salts like this compound can be utilized in reactions that form these critical ring systems. Although direct use of the trifluoroacetate salt is not extensively detailed, the reactivity of the benzylammonium moiety is well-established. For instance, benzylammonium salts can undergo palladium-catalyzed cross-coupling reactions via C-N bond activation, allowing the benzyl (B1604629) group to be attached to other molecular fragments, which can then be elaborated into heterocyclic structures. rsc.orgrsc.orgresearchgate.net

Furthermore, the trifluoroacetate counterion is related to trifluoroacetic acid (TFA), a common and powerful acidic catalyst in many heterocyclic syntheses. researchgate.net One of the most notable examples is the Pictet-Spengler reaction, a key method for synthesizing tetrahydroisoquinolines and β-carbolines, which are foundational structures in many alkaloids. wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions provided by reagents like TFA. researchgate.netnih.gov The benzylamine structure is a close relative of the phenethylamine (B48288) reactants used in the original Pictet-Spengler reaction. ebrary.net The combination of the benzylamine structural unit and the acidic nature associated with the trifluoroacetate ion makes this compound a compound of interest for developing new routes to complex heterocyclic systems.

| Reaction Type | Role of Benzylamine/TFA | Resulting Heterocycle Class (Example) |

| Pd-catalyzed Cross-Coupling | Source of benzyl group via C-N activation rsc.orgrsc.org | Precursors to complex heterocycles |

| Pictet-Spengler Reaction | TFA as an acidic catalyst researchgate.netnih.govnih.gov | Tetrahydroisoquinolines, β-Carbolines |

The total synthesis of natural products is a field that drives innovation in organic chemistry. wikipedia.orgkfupm.edu.sanih.gov The Pictet-Spengler reaction, frequently catalyzed by trifluoroacetic acid, is a cornerstone of this field, particularly for the synthesis of indole (B1671886) and isoquinoline (B145761) alkaloids. nih.gov This reaction has been instrumental in the total synthesis of complex natural products like cribrostatin 4 and renieramycin G. nih.gov The benzyl group, which can be delivered by this compound, is often used as a protecting group for nitrogen atoms in multi-step syntheses. For example, N-benzyl tryptophan derivatives are used in diastereoselective Pictet-Spengler reactions to create specific stereoisomers of tetrahydro-β-carbolines, which are key intermediates for alkaloids. ebrary.net The benzyl group can be readily removed later in the synthetic sequence via hydrogenolysis. ebrary.net This strategic use of the benzyl group allows for precise control over the stereochemistry of the final natural product.

Supramolecular Chemistry and Self-Assembly Processes

The ionic nature and specific structural features of this compound make it a valuable component in supramolecular chemistry, where molecules are designed to assemble into larger, ordered structures through non-covalent interactions.

The benzylammonium cation is capable of forming multiple non-covalent interactions, including hydrogen bonds (via the -NH3+ group) and cation-π interactions (between the ammonium (B1175870) group and aromatic systems). These interactions are fundamental to host-guest chemistry, where a "host" molecule is designed to bind a "guest" molecule.

Research has explicitly demonstrated the use of N-benzylammonium trifluoroacetate in the construction of complex host-guest systems. nih.govaalto.fi In one study, N-benzylammonium resorcinarene (B1253557) trifluoroacetate salts were synthesized and their ability to bind different anions was investigated. nih.govaalto.fi X-ray crystallography revealed that the flexible benzyl groups on the host molecule created a specific cavity size that influenced its affinity for different anions. nih.gov These studies showed that the host with flexible benzyl groups preferentially bound larger anions over the smaller trifluoroacetate anions, demonstrating a clear example of selective molecular recognition driven by weak, non-covalent interactions. nih.govaalto.fi

Table of Host-Guest System Components and Interactions

| Component | Role | Key Interactions | Reference |

|---|---|---|---|

| N-benzylammonium resorcinarene | Host | Forms a binding cavity | nih.govaalto.fi |

| Trifluoroacetate (TFA) / Triflate (OTf) | Guest (Anion) | Ionic bonding, Hydrogen bonding | nih.govaalto.fi |

Self-assembly is the spontaneous organization of molecules into ordered structures. This process can be used to create novel nanostructures and functional materials. nih.govgatech.eduresearchgate.net While specific studies detailing the self-assembly of this compound into defined nanostructures are not prominent in the searched literature, the principles of ionic self-assembly suggest its potential. Salts composed of large organic cations and anions are known to form ordered structures, such as one-dimensional stacks or cylinders, in solution. nih.gov The interplay of hydrogen bonding from the ammonium group, π-π stacking from the benzene (B151609) ring, and ionic interactions could potentially drive the assembly of benzylammonium trifluoroacetate into well-defined nanoscale architectures. Such materials could find applications in areas like organic electronics or as templates for creating other nanostructured materials.

Polymer Science Applications as Monomers or Initiators

In polymer science, this compound has potential applications as both a source for monomeric units and as an initiator for polymerization reactions.

The benzylammonium cation is a potential initiator for cationic polymerization, a type of chain-growth polymerization used for monomers with electron-donating groups. wikipedia.org The initiation step requires the formation of a carbocation that can attack a monomer unit. The benzyl cation is relatively stable and can be generated to initiate such a process. nii.ac.jp For example, benzylpyrazinium salts have been synthesized and successfully used as photo-initiators for the polymerization of epoxide monomers. nih.gov Upon irradiation with UV light, these salts generate a species that initiates a rapid and exothermic polymerization. nih.gov This demonstrates the capability of benzyl-containing cations to act as effective polymerization initiators.

The benzylamine moiety can also be incorporated into polymer structures. While not a traditional monomer on its own, benzylamine can be used in post-polymerization modification to add specific functionality to a polymer chain. rsc.org For example, it has been used as a hydrophobic modifier in the synthesis of "smart" copolymers that exhibit temperature-responsive behavior in solution. rsc.org Additionally, polymers containing the vinyl benzylamine unit, such as poly(vinyl benzylamine), are synthesized for applications as cross-linking agents for epoxy resins or as solid supports for peptide synthesis. google.com this compound could serve as a precursor for generating these functional polymer systems.

Synthesis of Specialty Polymers with Controlled Architectures

There is currently a lack of specific, published research detailing the use of this compound as a catalyst or initiator for the synthesis of specialty polymers with controlled architectures, such as block copolymers, star polymers, or graft polymers. Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization typically employ specific types of initiators and catalysts, and this compound has not been identified as a standard component in these systems.

Role in Polymerization Mechanisms and Kinetics

Due to the absence of dedicated research on the polymerization reactions involving this compound, a detailed analysis of its role in polymerization mechanisms and kinetics is not possible. A study of the kinetics of model reactions for interfacial polymerization has been conducted with benzylamine, but this did not involve the trifluoroacetate salt and is a different type of polymerization. mdpi.com

Without experimental data, it is not possible to provide a data table on parameters such as reaction rates, monomer conversion rates, or the effect on polymer molecular weight and dispersity. The synthesis of N-benzyl-2,2,2-trifluoroacetamide, a related but distinct compound, has been reported, but this work did not extend to polymerization applications. researchgate.net

Future Research Trajectories and Interdisciplinary Outlook

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The optimization of chemical syntheses, traditionally a resource-intensive and iterative process, is being revolutionized by artificial intelligence (AI) and machine learning (ML). beilstein-journals.org These technologies are increasingly applied to predict reaction outcomes, recommend optimal conditions, and even design novel synthetic pathways. beilstein-journals.orgchemcopilot.com For the synthesis and derivatization of benzenemethanamine, ML algorithms can analyze vast datasets from chemical literature to identify the most efficient catalysts, solvents, and temperature profiles, thereby accelerating the discovery of new synthetic routes. beilstein-journals.orgchemai.io

Table 1: Applications of AI/ML in Chemical Synthesis

| Application Area | Description | Potential Impact on Benzenemethanamine Synthesis |

|---|---|---|

| Reaction Condition Prediction | ML models predict optimal catalysts, reagents, solvents, and temperatures from large-scale reaction databases. beilstein-journals.org | Faster identification of efficient synthesis conditions, reducing trial-and-error experimentation. |

| Yield & Selectivity Prediction | AI algorithms analyze molecular features to predict the yield and regioselectivity of a reaction. eurekalert.org | Enhanced control over the formation of specific benzenemethanamine derivatives, minimizing side products. |

| Computer-Aided Synthesis Planning (CASP) | AI suggests potential multi-step synthetic routes for a target molecule based on known chemical transformations. chemcopilot.com | Discovery of novel and more efficient pathways to complex molecules based on the benzenemethanamine scaffold. |

| Automated Optimization | Closed-loop systems integrate ML algorithms with automated reactors to autonomously find the best reaction conditions. beilstein-journals.orgsemanticscholar.org | Accelerated process development and optimization for industrial-scale production. |

Novel Methodologies for Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. chemmethod.comresearchgate.neteijppr.com For the synthesis of amines like benzenemethanamine, research is focused on developing pathways that reduce waste, avoid hazardous substances, and utilize renewable resources. rsc.orgrsc.org Traditional methods for amine synthesis often suffer from low atom economy and rely on harsh reagents. rsc.org

Modern sustainable approaches include biocatalysis, which uses enzymes to perform chemical transformations with high selectivity under mild conditions, often in aqueous media. mdpi.comnih.gov Another promising area is the use of visible light as an energy source to drive chemical reactions, a process known as photoredox catalysis. sciencedaily.com This "sustainable chemistry" approach can create new reactivity in amines. sciencedaily.com Additionally, the development of solvent-free reaction conditions and the use of recyclable catalysts are key strategies to enhance the green profile of amine synthesis. mdpi.com The trifluoroacetate (B77799) counter-ion, often introduced during HPLC purification, is also a subject of green chemistry research, with efforts focused on developing more environmentally friendly purification methods and efficient ion-exchange protocols to replace it when necessary. researchgate.net

Table 2: Comparison of Green Synthesis Strategies for Amines

| Methodology | Principle | Advantages |

|---|---|---|

| Biocatalysis (Enzymatic Catalysis) | Utilizes natural enzymes to catalyze reactions. mdpi.com | High selectivity, mild reaction conditions (e.g., water as solvent), no metal contamination. mdpi.comnih.gov |

| Photoredox Catalysis | Uses visible light to initiate chemical reactions with a catalyst. sciencedaily.com | Energy-efficient, enables novel reactivity, avoids harsh reagents. sciencedaily.com |

| Hydrogen Borrowing Amination | Catalytic conversion of alcohols and ammonia (B1221849) into amines, with water as the only byproduct. rsc.org | High atom economy, utilizes readily available starting materials. |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemical grinding. mdpi.com | Reduced waste, minimal environmental impact from solvents. mdpi.com |

Exploration of Benzenemethanamine, Trifluoroacetate in Emerging Analytical Technologies